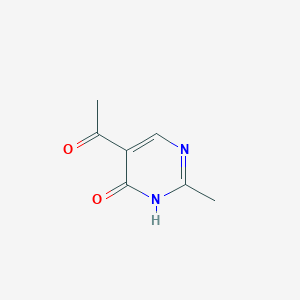

5-Acetyl-2-methylpyrimidin-4(3H)-one

Beschreibung

5-Acetyl-2-methylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a pyrimidine ring substituted with a methyl group at position 2 and an acetyl group at position 3. These compounds are typically synthesized via nucleophilic substitution or condensation reactions under basic conditions, as seen in the use of NaH and MOMCl in DMF () or potassium carbonate in acetone (). The acetyl group at position 5 enhances electrophilicity, making the compound reactive in further derivatization, while the methyl group at position 2 contributes to steric and electronic effects on the pyrimidine core.

Eigenschaften

Molekularformel |

C7H8N2O2 |

|---|---|

Molekulargewicht |

152.15 g/mol |

IUPAC-Name |

5-acetyl-2-methyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H8N2O2/c1-4(10)6-3-8-5(2)9-7(6)11/h3H,1-2H3,(H,8,9,11) |

InChI-Schlüssel |

SGHFHCPGGLEPGA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(C(=O)N1)C(=O)C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ring Saturation: Dihydropyrimidinones (e.g., compounds in ) exhibit reduced planarity compared to fully aromatic pyrimidinones, affecting π-stacking interactions and solubility.

- Substituent Effects : Electron-withdrawing groups (e.g., acetyl, ethoxycarbonyl) lower electron density at the pyrimidine core, enhancing reactivity in nucleophilic substitutions. Methyl and thienyl groups introduce steric bulk and modulate lipophilicity.

- Melting Points : Aromatic substituents (e.g., phenyl in ) increase rigidity and melting points compared to heteroaromatic groups (e.g., thienyl in ).

Pharmacological and Chemical Reactivity

- Bioactivity: Dihydropyrimidinones with 4-aryl substituents (e.g., ) are explored as calcium channel modulators, while thienyl-substituted analogs () show promise in antimicrobial studies.

- Reactivity : The acetyl group at position 5 undergoes nucleophilic additions (e.g., hydrazine to form hydrazones) or condensations, whereas ethoxycarbonyl groups () are prone to hydrolysis.

- Solubility : Methoxy groups () enhance solubility in polar solvents, while thienyl groups () increase lipid membrane permeability.

Spectroscopic Distinctions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.